nNOS-IN-1

Catalog No.
S3319148
CAS No.
945762-00-5
M.F
C8H4BrN3
M. Wt
222.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
nNOS-IN-1

CAS Number

945762-00-5

Product Name

nNOS-IN-1

IUPAC Name

3-bromo-2H-indazole-7-carbonitrile

Molecular Formula

C8H4BrN3

Molecular Weight

222.04 g/mol

InChI

InChI=1S/C8H4BrN3/c9-8-6-3-1-2-5(4-10)7(6)11-12-8/h1-3H,(H,11,12)

InChI Key

MRGZUAUMTMLMTE-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)C#N)Br

nNOS-IN-1 (CAS 945762-00-5), chemically defined as 3-bromo-1H-indazole-7-carbonitrile, is a halogenated, cyano-substituted indazole recognized primarily as an inhibitor of neuronal and inducible nitric oxide synthases (nNOS and iNOS) . Beyond its direct pharmacological utility, it is procured as a highly versatile bifunctional building block in medicinal chemistry. The presence of the 3-bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the 7-cyano group serves as an electron-withdrawing pharmacophore that mimics the binding interactions of traditional nitroindazoles without the associated redox liabilities [1]. This dual functionality makes it a preferred starting material for synthesizing complex 3,7-disubstituted indazole libraries targeting neurodegenerative and inflammatory pathways.

Substituting nNOS-IN-1 with baseline indazoles (such as 1H-indazole-7-carbonitrile) or traditional NOS inhibitors (like 7-nitroindazole or L-NAME) fundamentally limits both synthetic expandability and pharmacological safety [1]. Unsubstituted 1H-indazole-7-carbonitrile lacks the critical 3-bromo handle, requiring additional, often low-yielding halogenation steps before it can be used in cross-coupling workflows to generate 3,7-disubstituted derivatives. Conversely, utilizing 7-nitroindazole (7-NI) introduces an aromatic nitro group, which is notorious for undergoing enzymatic reduction by nitroreductases, leading to reactive oxygen species (ROS) generation and off-target cellular toxicity [2]. For procurement focused on either downstream library synthesis or avoiding nitro-related redox liabilities in biological assays, the specific 3-bromo and 7-cyano substitution pattern of nNOS-IN-1 is strictly required.

Quantified Isoform Selectivity (nNOS/iNOS vs. eNOS)

nNOS-IN-1 demonstrates a distinct inhibitory preference for neuronal and inducible NOS isoforms over the endothelial isoform, which is critical for maintaining cardiovascular homeostasis. In quantitative assays, nNOS-IN-1 exhibits an IC50 of 2.5 μM against nNOS and 5.7 μM against iNOS, compared to a significantly higher IC50 of 13 μM against eNOS. This provides an approximately 5.2-fold selectivity margin for nNOS over eNOS. In contrast, non-selective baseline inhibitors like L-NMMA or L-NNA often show near-equivalent or even eNOS-biased inhibition profiles, which can induce severe hypertensive effects in vivo.

Evidence DimensionIC50 for NOS isoforms
Target Compound DatanNOS IC50 = 2.5 μM; eNOS IC50 = 13 μM
Comparator Or BaselineNon-selective NOS inhibitors (e.g., L-NNA)
Quantified Difference5.2-fold selectivity for nNOS over eNOS
ConditionsIn vitro NOS enzyme inhibition assay

Procuring an inhibitor with a quantified nNOS/eNOS selectivity window is critical for neuropharmacological research to avoid the cardiovascular toxicity associated with eNOS blockade.

Synthetic Processability and Cross-Coupling Competence

The procurement value of nNOS-IN-1 extends heavily into its role as a synthetic precursor. Compared to the parent 1H-indazole-7-carbonitrile, which requires harsh electrophilic halogenation to activate the 3-position, nNOS-IN-1 is pre-activated. The 3-bromo substituent readily undergoes palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the direct installation of aryl, heteroaryl, or amine groups at C3 while leaving the C7-nitrile intact[1]. This pre-halogenated state eliminates at least one synthetic step and avoids the regioselectivity issues and yield losses associated with late-stage indazole halogenation.

Evidence DimensionSynthetic route efficiency for 3-substituted indazoles
Target Compound DataDirect cross-coupling ready (0 additional halogenation steps)
Comparator Or Baseline1H-indazole-7-carbonitrile (requires 1+ halogenation steps with regiochemical purification)
Quantified DifferenceElimination of halogenation step and associated yield loss
ConditionsPalladium-catalyzed cross-coupling workflows

For medicinal chemistry procurement, purchasing the pre-halogenated 3-bromo building block directly accelerates hit-to-lead library synthesis and improves overall synthetic yields.

Avoidance of Nitroreductase Liability via Pharmacophore Replacement

7-Nitroindazole (7-NI) is a historical benchmark for nNOS inhibition, but its nitro group is a known structural alert (toxicophore) that undergoes reduction in biological systems, complicating assay readouts. nNOS-IN-1 replaces this nitro group with a cyano group at the 7-position [1]. The cyano group retains the necessary electron-withdrawing properties and hydrogen-bond accepting capability required for NOS active site binding, but is metabolically stable against nitroreductases. This substitution prevents the generation of reactive nitro-radical anions, ensuring that the observed biological effects are strictly due to NOS inhibition rather than off-target redox stress.

Evidence DimensionMetabolic stability / Redox liability
Target Compound Data7-cyano group (Redox stable, no radical formation)
Comparator Or Baseline7-nitroindazole (7-NI) (Prone to nitroreductase-mediated radical formation)
Quantified DifferenceComplete elimination of nitro-reduction pathways
ConditionsCellular assays with reductase activity

Replacing the nitro group with a cyano group provides a cleaner pharmacological profile, making nNOS-IN-1 a superior choice for complex cell-based or in vivo assays where redox interference must be avoided.

Hit-to-Lead Medicinal Chemistry and Library Synthesis

As a bifunctional starting material for synthesizing 3,7-disubstituted indazole libraries targeting neurodegenerative diseases. Procurement of this specific compound leverages the 3-bromo group for rapid, late-stage diversification via palladium-catalyzed cross-coupling, eliminating upstream halogenation steps [1].

Neuropharmacological and Excitotoxicity Assays

As a selective nNOS/iNOS inhibitor in cell models of neuroinflammation or excitotoxicity. nNOS-IN-1 is the correct choice when researchers must avoid both the cardiovascular confounding effects of eNOS inhibition and the redox-mediated cellular toxicity associated with traditional nitroindazoles [1].

Structural Biology and Co-Crystallization Studies

As a stable, non-reactive ligand for co-crystallization studies with NOS isoforms to map the enzyme's active site. The presence of the heavy bromine atom can additionally be utilized for anomalous dispersion phasing in X-ray crystallography, making it superior to unsubstituted carbonitriles[2].

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

220.95886 Da

Monoisotopic Mass

220.95886 Da

Heavy Atom Count

12

Other CAS

945762-00-5

Wikipedia

3-Bromo-2H-indazole-7-carbonitrile

Dates

Last modified: 08-19-2023

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